![molecular formula C13H20N4 B13244125 N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine
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Overview
Description
N,N-Diethyl-4,6,12-triazatricyclo[7210,2,7]dodeca-2,4,6-trien-5-amine is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine typically involves multiple steps. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols; reaction conditions depend on the specific nucleophile and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene: A structurally related compound with similar tricyclic features.
5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene: Another related compound with a methoxymethyl group.
Uniqueness
N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .
Biological Activity
N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine is a compound of significant interest due to its potential biological activities. This article reviews its biological activity based on recent research findings, including antimicrobial properties, cytotoxicity against cancer cell lines, and its mechanism of action.
Chemical Structure and Properties
The compound belongs to the triazene class of compounds, characterized by a triazine ring structure. The molecular formula is C12H16N4, with a molecular weight of 220.28 g/mol. Its unique structure contributes to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of triazene derivatives. For instance:
- Antifungal and Antibacterial Properties : Research indicates that triazene compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis. Minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.02 mg/mL against MRSA .
Table 1: Antimicrobial Activity of Triazene Compounds
Compound Name | Bacterial Strain | MIC (mg/mL) |
---|---|---|
N,N-Diethyl-4,6,12-triazatricyclo... | MRSA | 0.02 |
Mycobacterium smegmatis | 0.03 | |
Escherichia coli | 0.28 | |
Pseudomonas aeruginosa | Satisfactory | |
Enterococcus faecalis | 0.64 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various human cancer cell lines such as MCF-7 (breast adenocarcinoma) and DU-145 (prostate carcinoma). The results indicate that triazene compounds possess significant cytotoxic effects.
- IC50 Values : The IC50 for MCF-7 cells was found to be approximately 5.59 µg/mL, while for DU-145 cells it was reported at 4.91 µg/mL .
Table 2: Cytotoxicity of Triazene Compounds
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (Breast Cancer) | 5.59 |
DU-145 (Prostate) | 4.91 |
HeLa (Cervical) | Not specified |
The mechanism by which this compound exerts its biological effects is primarily linked to its ability to form reactive diazonium species that can alkylate DNA . This property is crucial for its anticancer activity and antimicrobial effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazene derivatives:
- Anticancer Activity : A study demonstrated that triazene compounds effectively reduced the size of neoplastic cells in vitro.
- Antimicrobial Resistance : The effectiveness of these compounds against multidrug-resistant bacteria presents a promising avenue for addressing antibiotic resistance in clinical settings .
Properties
Molecular Formula |
C13H20N4 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N,N-diethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-5-amine |
InChI |
InChI=1S/C13H20N4/c1-3-17(4-2)13-14-8-10-11-6-5-9(15-11)7-12(10)16-13/h8-9,11,15H,3-7H2,1-2H3 |
InChI Key |
SCEWXSSVSNGCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C2C3CCC(N3)CC2=N1 |
Origin of Product |
United States |
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